Dafadine-A
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Description
Dafadine-A is a chemical compound known for its role in the regulation of developmental processes and longevity in model organisms, particularly in the nematode Caenorhabditis elegans. It acts by inhibiting the DAF-9 cytochrome P450, a key enzyme involved in the dauer formation pathway and in controlling the lifespan of these organisms (Luciani et al., 2011).
Synthesis Analysis
The synthesis of Dafadine-A and related compounds typically involves complex organic reactions. For example, DABCO-bis(sulfur dioxide), also known as DABSO, serves as a convenient source of sulfur dioxide for organic synthesis, highlighting the type of reagents that might be involved in the synthesis of similarly complex molecules (Woolven et al., 2011). However, specific details on the synthesis of Dafadine-A are not readily available in the provided sources, indicating the proprietary or unpublished nature of its synthesis methodology.
Molecular Structure Analysis
While specific details on the molecular structure analysis of Dafadine-A are not directly provided, the molecular structure of compounds plays a critical role in their biological activity. Techniques such as 3D-QSAR CoMFA of related compounds, like DABO derivatives, offer insights into how structural features correlate with biological activity, which is relevant for understanding the structure-activity relationship (SAR) of Dafadine-A (Brito et al., 2008).
Chemical Reactions and Properties
Dafadine-A's mechanism involves inhibiting specific enzymes in C. elegans. This inhibition mirrors the compound's chemical reactivity and interaction with biological molecules. For instance, the utility of DABSO in forming sulfonamides and sulfamides through reactions with Grignard reagents or anilines and iodine reflects the kind of chemical reactivity that compounds like Dafadine-A might exhibit in their interactions with biological targets (Woolven et al., 2011).
Physical Properties Analysis
The physical properties of Dafadine-A, such as solubility, melting point, and stability, are crucial for its application in research and potential therapeutic uses. While the specific physical properties of Dafadine-A are not detailed in the available literature, the study of such properties is essential for the development and application of pharmaceutical compounds.
Chemical Properties Analysis
The chemical properties of Dafadine-A, including its reactivity, stability under various conditions, and interactions with other chemical entities, are foundational to its role as a biological modifier. The ability of Dafadine-A to inhibit the mammalian ortholog of DAF-9 (CYP27A1) suggests that its chemical properties allow it to interact specifically and effectively with enzyme targets, influencing developmental and longevity pathways (Luciani et al., 2011).
Scientific Research Applications
Dafadine-A is a cell-permeable isoxazoloamide compound . It specifically inhibits DAF-9 activity in C. elegans without affecting the activity of DAF-12 and sterol- and oxysterol-metabolizing P450s . Here are some known applications and related details:
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Scientific Field: Developmental Biology
- Application : Dafadine-A is used to study the developmental transition from the free-living to the parasitic stage of nematodes .
- Methods : Dafadine-A is applied to the nematodes, and its effects on their development are observed .
- Results : Dafadine-A has been shown to induce a constitutive dauer (Daf-c), distal-tip cell migration (Mig) and protruding vulval (Pvl) phenotypes in wild-type C.elegans . It also extends their lifespan by about 29% .
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Scientific Field: Biochemistry
properties
IUPAC Name |
[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSNPYIHDMIFOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dafadine-A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.